N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a fluorinated benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling.
Introduction of the Fluorinated Benzenesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can be used to modify the bipyridine core or the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution of the fluorine atom can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-9-16(4-5-17(13)19)25(23,24)22-11-14-6-8-21-18(10-14)15-3-2-7-20-12-15/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBIKQMZXXDQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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